

In-Depth Technical Guide: Amino-PEG6-amidobis-PEG5-N3

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Compound of Interest		
Compound Name:	Amino-PEG6-amido-bis-PEG5-N3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and applications of **Amino-PEG6-amido-bis-PEG5-N3**, a key heterobifunctional linker in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Core Molecular Data

Amino-PEG6-amido-bis-PEG5-N3 is a branched polyethylene glycol (PEG) linker designed to offer a balance of hydrophilicity, biocompatibility, and reactive functionalities. Its structure allows for the conjugation of a biomolecule to two separate payload molecules, a feature highly desirable in the development of next-generation ADCs to achieve higher drug-to-antibody ratios (DAR).

Property	Value	Citation(s)
Molecular Weight	1147.31 g/mol	[1]
Chemical Formula	C48H94N10O21	[1]
Purity	≥98%	[1]
Physical Form	Solid	[1]
Description	A cleavable 11-unit PEG linker	[1]



Structural and Functional Overview

The nomenclature "Amino-PEG6-amido-bis-PEG5-N3" suggests a distinct molecular architecture: an amino-terminated PEG6 chain is linked via an amide bond to a branching core. This core, in turn, is functionalized with two PEG5 arms, each terminating in an azide (N3) group.[2] This branched structure is pivotal for applications requiring multivalent payload attachment.[3][4]

The terminal primary amine (-NH2) on the PEG6 arm serves as a versatile nucleophile, readily reacting with activated esters (like NHS esters) or carboxylic acids on biomolecules, such as antibodies, to form stable amide bonds. The two terminal azide groups on the PEG5 arms are poised for "click chemistry" reactions. Specifically, they can undergo highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyneazide cycloaddition (SPAAC) with alkyne-modified payload molecules.

Experimental Protocols

The following is a generalized, two-stage protocol for the synthesis of an Antibody-Drug Conjugate (ADC) using **Amino-PEG6-amido-bis-PEG5-N3**. This protocol is based on established bioconjugation methodologies for similar linker types.

Stage 1: Payload-Linker Conjugation via Click Chemistry

This stage involves the attachment of two alkyne-modified drug molecules to the azideterminated arms of the linker.

Materials:

- Amino-PEG6-amido-bis-PEG5-N3
- Alkyne-functionalized cytotoxic payload
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)



- Reaction buffer (e.g., phosphate-buffered saline, PBS)
- Purification system (e.g., reverse-phase HPLC)

Procedure:

- Dissolution: Dissolve the alkyne-functionalized payload and a 0.5 molar equivalent of Amino-PEG6-amido-bis-PEG5-N3 in the chosen anhydrous solvent.
- Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 and sodium ascorbate in the reaction buffer.
- Reaction Initiation: Add the catalyst solution to the payload-linker mixture. The reaction is typically carried out at room temperature.
- Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the druglinker conjugate.
- Purification: Upon completion, purify the resulting amino-functionalized drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and catalysts.

Stage 2: Antibody-Linker Conjugation

This stage involves the conjugation of the purified payload-linker construct to the antibody via the linker's terminal amine.

Materials:

- Purified payload-linker conjugate from Stage 1
- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS at pH 7.4-8.0)
- NHS ester crosslinker (e.g., Disuccinimidyl suberate DSS) or a carboxyl-activating agent like EDC.
- Quenching buffer (e.g., 1M Tris, pH 8.0)
- Size-Exclusion Chromatography (SEC) system

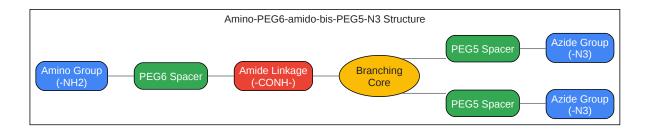


Procedure:

- Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
- Linker Activation (if necessary): If conjugating to a carboxyl group on the antibody, activate it
 with EDC/NHS. If conjugating to lysine residues, the payload-linker's amine is directly
 reactive with NHS-ester-modified antibodies or can be activated. For this protocol, we
 assume conjugation to lysine residues after their modification.
- Conjugation: Add the purified payload-linker conjugate to the antibody solution at a carefully selected molar ratio to control the DAR. The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.
- Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted active groups.
- Purification: Purify the final ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
- Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels.

Visualizations

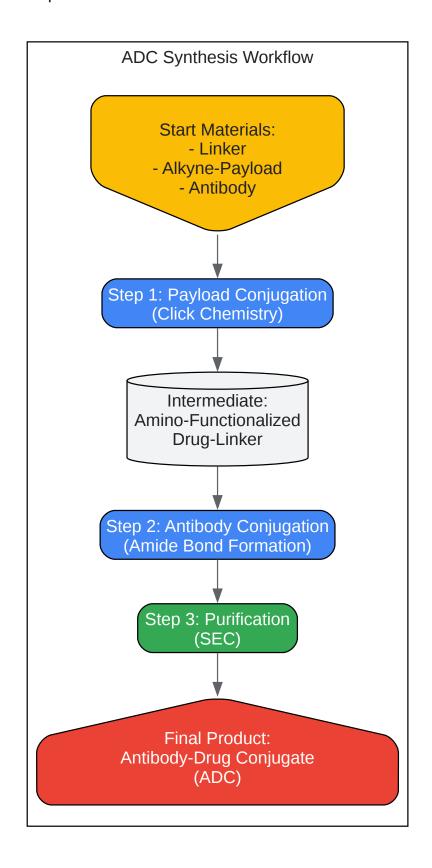
The following diagrams illustrate the logical structure of the molecule and a generalized workflow for its application in ADC synthesis.





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Caption: Molecular components of Amino-PEG6-amido-bis-PEG5-N3.





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